molecular formula C8H9ClN2S2 B2717647 4-(2-Methylthiophen-3-yl)thiazol-2-amine hydrochloride CAS No. 2034250-32-1

4-(2-Methylthiophen-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2717647
CAS No.: 2034250-32-1
M. Wt: 232.74
InChI Key: BXSOTNXVUBRVNA-UHFFFAOYSA-N
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Description

“4-(2-Methylthiophen-3-yl)thiazol-2-amine hydrochloride” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are a type of heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthetic Chemistry Applications

Thiazole derivatives, including those similar to "4-(2-Methylthiophen-3-yl)thiazol-2-amine hydrochloride," are pivotal in the synthesis of heterocyclic compounds. Shibuya (1984) discussed the production of a variety of heterocycles, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives, through reactions involving active methylenes (Shibuya, 1984).

Corrosion Inhibition

Kaya et al. (2016) and Farahati et al. (2019) explored the corrosion inhibition performances of thiazole and thiadiazole derivatives on metals like iron and copper. Their studies, involving density functional theory (DFT) calculations and molecular dynamics simulations, revealed that these compounds could serve as effective corrosion inhibitors, highlighting their potential in industrial applications (Kaya et al., 2016); (Farahati et al., 2019).

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives was highlighted by Kubba and Rahim (2018), who synthesized new thiazole compounds and evaluated their activity against various bacterial and fungal strains. Their findings suggest that these derivatives possess significant antibacterial and antifungal properties, offering a basis for developing new antimicrobial agents (Kubba & Rahim, 2018).

Theoretical and Computational Studies

Adeel et al. (2017) conducted a comprehensive theoretical study on aminothiazole derivatives, employing DFT to analyze their electronic, spectroscopic, and structural properties. Their research provides insights into the molecular behavior of these compounds, contributing to the understanding of their chemical reactivity and biological activities (Adeel et al., 2017).

Properties

IUPAC Name

4-(2-methylthiophen-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2.ClH/c1-5-6(2-3-11-5)7-4-12-8(9)10-7;/h2-4H,1H3,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSOTNXVUBRVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)C2=CSC(=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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